molecular formula C10H9NO3 B093798 3-BENZYLOXAZOLIDINE-2,4-DIONE CAS No. 17153-05-8

3-BENZYLOXAZOLIDINE-2,4-DIONE

Katalognummer: B093798
CAS-Nummer: 17153-05-8
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: ZWZFFTHXSRRHOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BENZYLOXAZOLIDINE-2,4-DIONE is a heterocyclic organic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms This compound is part of the oxazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZYLOXAZOLIDINE-2,4-DIONE can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-BENZYLOXAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinedione ring into other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxazolidinone derivatives, which can have enhanced biological activities and applications.

Wissenschaftliche Forschungsanwendungen

3-BENZYLOXAZOLIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-BENZYLOXAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit bacterial protein biosynthesis by binding to the 50S subunit of bacterial ribosomes, thereby preventing the formation of the initiation complex . This inhibition disrupts the translation process, leading to the bacteriostatic effect.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-BENZYLOXAZOLIDINE-2,4-DIONE is unique due to the presence of the benzyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolidinone derivatives and can lead to unique applications in various fields.

Eigenschaften

CAS-Nummer

17153-05-8

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

3-benzyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

ZWZFFTHXSRRHOU-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)O1)CC2=CC=CC=C2

Kanonische SMILES

C1C(=O)N(C(=O)O1)CC2=CC=CC=C2

17153-05-8

Synonyme

3-benzyloxazolidine-2,4-dione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.